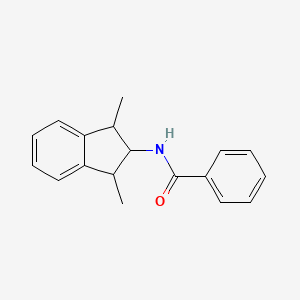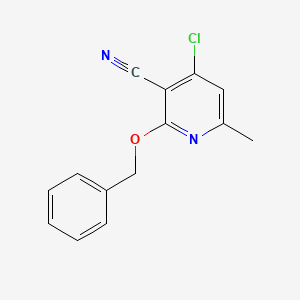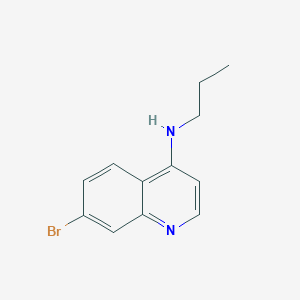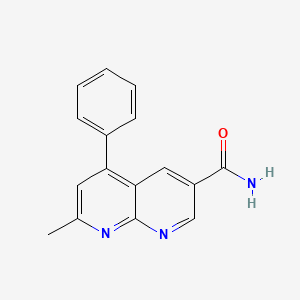
N-(8-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid is a compound that belongs to the quinoline family. It is known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is derived from quinoline, a heterocyclic aromatic organic compound with a wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid typically involves the reaction of 4,8-dihydroxyquinoline-2-carboxylic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a ligand for metabotropic glutamate receptors, which play a role in neurotransmission.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as schizophrenia.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3), which are involved in modulating neurotransmission in the brain. By binding to these receptors, the compound can influence the release of neurotransmitters and affect various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dihydroxyquinoline-2-carboxylic acid: A precursor to 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid with similar chemical properties.
Xanthurenic acid: Another quinoline derivative with biological activity, often studied for its role in tryptophan metabolism.
8-Hydroxyquinoline: A well-known compound with antimicrobial and chelating properties.
Uniqueness
2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid stands out due to its specific structure, which allows it to interact with metabotropic glutamate receptors. This unique interaction makes it a valuable compound for research in neuroscience and pharmacology .
Propriétés
Numéro CAS |
648896-17-7 |
|---|---|
Formule moléculaire |
C12H10N2O5 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
2-[(8-hydroxy-4-oxo-1H-quinoline-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H10N2O5/c15-8-3-1-2-6-9(16)4-7(14-11(6)8)12(19)13-5-10(17)18/h1-4,15H,5H2,(H,13,19)(H,14,16)(H,17,18) |
Clé InChI |
NLRMLEVKOPBYFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)





![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)



![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)

![ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)

